molecular formula C7H14O2S B2854391 2-Methoxy-2-(oxolan-3-yl)ethanethiol CAS No. 2580204-22-2

2-Methoxy-2-(oxolan-3-yl)ethanethiol

Cat. No.: B2854391
CAS No.: 2580204-22-2
M. Wt: 162.25
InChI Key: VFAPAUTWGPVICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-(oxolan-3-yl)ethanethiol is an organic compound characterized by the presence of a methoxy group, an oxolane ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-(oxolan-3-yl)ethanethiol typically involves the reaction of 2-methoxyethanol with oxirane (ethylene oxide) in the presence of a base to form 2-methoxy-2-(oxolan-3-yl)ethanol. This intermediate is then treated with a thiolating agent, such as hydrogen sulfide or thiourea, under acidic conditions to yield the desired thiol compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of thioethers or thioesters. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and polar aprotic solvents.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, ethers.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

2-Methoxy-2-(oxolan-3-yl)ethanethiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxolan-3-yl)ethanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially modulating their activity and function. The oxolane ring and methoxy group contribute to the compound’s overall stability and solubility, enhancing its effectiveness in different applications.

Comparison with Similar Compounds

  • 2-Methoxyethanethiol
  • 2-(Oxolan-3-yl)ethanethiol
  • 2-Methoxy-2-(oxolan-3-yl)ethanol

Comparison: 2-Methoxy-2-(oxolan-3-yl)ethanethiol is unique due to the presence of both a methoxy group and an oxolane ring, which confer distinct chemical properties compared to similar compounds For instance, 2-Methoxyethanethiol lacks the oxolane ring, resulting in different reactivity and solubility characteristics

Properties

IUPAC Name

2-methoxy-2-(oxolan-3-yl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-8-7(5-10)6-2-3-9-4-6/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAPAUTWGPVICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS)C1CCOC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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